Superior Anti-Anaerobic Potency: Moxalactam vs. Cefotaxime and Ceftriaxone Against Bacteroides fragilis
Moxalactam demonstrates significantly greater intrinsic activity against Bacteroides fragilis, a key anaerobic pathogen, compared to third-generation cephalosporins. This is a critical differentiator for models of intra-abdominal and polymicrobial infections. The mean MIC of moxalactam was 0.5 µg/ml, which is 4- to 8-fold lower than the mean MICs of ceftriaxone and cefotaxime, which ranged from 2 to 4 µg/ml [1]. This indicates that moxalactam achieves inhibitory concentrations at much lower doses against this pathogen.
| Evidence Dimension | Mean Minimum Inhibitory Concentration (MIC) against Bacteroides fragilis |
|---|---|
| Target Compound Data | Mean MIC = 0.5 µg/ml |
| Comparator Or Baseline | Ceftriaxone and Cefotaxime: Mean MIC range = 2 to 4 µg/ml |
| Quantified Difference | 4- to 8-fold lower MIC for moxalactam |
| Conditions | In vitro susceptibility testing of 150 clinical Gram-negative strains |
Why This Matters
For research requiring reliable anaerobic coverage without adjunctive therapy, moxalactam offers a quantifiable potency advantage over cefotaxime and ceftriaxone, ensuring target engagement in models where these alternatives may fail.
- [1] Nasnas, R., Gutmann, L., Kitzis, M. D., Goldstein, F., & Acar, J. F. (1982). Comparative study of ceftriaxone, cefotaxime and moxalactam against 150 Gram negative strains. Pathologie-biologie, 30(6), 341-344. View Source
